4-ethyl-2-fluoro-5-methylaniline
Description
4-Ethyl-2-fluoro-5-methylaniline is a substituted aniline derivative featuring a fluorine atom at position 2, an ethyl group at position 4, and a methyl group at position 5 on the aromatic ring. Its molecular formula is C₉H₁₂FN, with a molecular weight of 153.20 g/mol (calculated). This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. Its structural complexity, combining alkyl and halogen substituents, confers unique electronic and steric properties, making it distinct from simpler aniline derivatives .
Properties
CAS No. |
2021792-12-9 |
|---|---|
Molecular Formula |
C9H12FN |
Molecular Weight |
153.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-2-fluoro-5-methylaniline can be achieved through various methods. One common approach involves the nitration of ethylbenzene followed by reduction to form the corresponding aniline derivative.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and reduction processes. The use of palladium-catalyzed amination reactions is also common in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-2-fluoro-5-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are frequently used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.
Major Products Formed:
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Conversion to primary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-Ethyl-2-fluoro-5-methylaniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-ethyl-2-fluoro-5-methylaniline involves its interaction with specific molecular targets. The fluoro group enhances its reactivity, allowing it to participate in various biochemical pathways. The amino group can form hydrogen bonds with biological molecules, influencing their function and activity .
Comparison with Similar Compounds
The following table and analysis highlight key differences between 4-ethyl-2-fluoro-5-methylaniline and related aniline derivatives, focusing on substituent effects, molecular properties, and applications.
Table 1: Comparative Data of Selected Aniline Derivatives
Substituent Effects on Reactivity and Properties
Electronic Effects:
- This compound : The ethyl and methyl groups (electron-donating, +I effect) counteract the electron-withdrawing nature of fluorine (-I effect), creating a balanced electronic environment. This may enhance stability in electrophilic substitution reactions.
- Halogenated Derivatives (e.g., 4-Bromo-5-fluoro-2-methylaniline) : Bromine and fluorine introduce competing electronic effects, with bromine’s polarizability increasing susceptibility to nucleophilic attack .
- Nitro-Substituted Analogs (e.g., 5-Nitro-2-fluoroaniline) : The nitro group’s strong -I and -M effects dominate, directing electrophiles to specific ring positions, as demonstrated in spectroscopic studies .
Steric and Lipophilic Effects:
- The ethyl group in this compound increases steric hindrance compared to methyl or halogen-substituted analogs. This bulkiness may reduce reaction rates but improve lipid solubility, a critical factor in drug design .
- Compounds like 5-Bromo-4-iodo-2-methylaniline exhibit high molecular weights due to heavy halogens, which can enhance crystallinity and fluorescence properties in materials science .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
